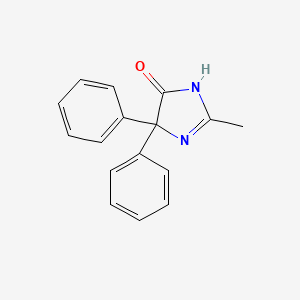

2-methyl-4,4-diphenyl-1H-imidazol-5-one

Description

Properties

IUPAC Name |

2-methyl-4,4-diphenyl-1H-imidazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-12-17-15(19)16(18-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZLYXOCZHTFQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(C(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347259 | |

| Record name | 2-methyl-4,4-diphenyl-1H-imidazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24133-90-2 | |

| Record name | 2-methyl-4,4-diphenyl-1H-imidazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,4-diphenyl-1H-imidazol-5-one typically involves the cyclization of amido-nitriles. One common method is the reaction of benzil, salicylaldehyde, and ammonium acetate in the presence of a suitable catalyst. The reaction conditions are usually mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,4-diphenyl-1H-imidazol-5-one undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Catalysts such as palladium or nickel, specific solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Chemistry

Building Block for Synthesis

- 2-Methyl-4,4-diphenyl-1H-imidazol-5-one is frequently used in the synthesis of various heterocyclic compounds. Its structure allows for the introduction of additional functional groups that can lead to novel chemical entities.

Biology

Enzyme Inhibition

- The compound has been investigated for its potential as an enzyme inhibitor. It can bind to active sites of specific enzymes, thereby blocking their activity. For instance, studies have shown that it may inhibit certain kinases involved in cancer progression.

Fluorescent Probes

- Its photophysical properties make it suitable as a fluorescent probe in biological imaging. This application is particularly valuable in tracking cellular processes and studying interactions within biological systems.

Medicine

Antimicrobial Activity

- Research indicates that 2-methyl-4,4-diphenyl-1H-imidazol-5-one exhibits antimicrobial properties against various pathogens. For example, it has demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

- The compound has been explored for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest .

| Application | Mechanism of Action | Organisms/Targets |

|---|---|---|

| Enzyme Inhibition | Binds to active sites | Various enzymes |

| Antimicrobial | Disrupts bacterial cell functions | Staphylococcus aureus, E. coli |

| Anticancer | Induces apoptosis | Cancer cell lines |

Industry

Material Development

- In materials science, 2-methyl-4,4-diphenyl-1H-imidazol-5-one is utilized in the development of advanced materials such as polymers and coatings due to its unique structural properties. These materials can exhibit enhanced thermal stability and mechanical strength.

Catalysis

- The compound also serves as a catalyst in various chemical reactions, facilitating processes such as oxidation and reduction reactions efficiently .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of derivatives of 2-methyl-4,4-diphenyl-1H-imidazol-5-one against several bacterial strains. The results indicated significant zones of inhibition compared to standard antibiotics.

| Compound | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| Compound A | 20 | 15 |

| Compound B | 15 | 25 |

| Standard Antibiotic | 30 | - |

Case Study 2: Anticancer Activity

Research focused on the anticancer properties of the compound involved testing its effects on MCF-7 breast cancer cells. The study found that treatment with varying concentrations led to significant cell death and induced apoptosis.

| Concentration (μM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 10 | 75 | 10 |

| 25 | 50 | 30 |

| 50 | 20 | 60 |

Mechanism of Action

The mechanism of action of 2-methyl-4,4-diphenyl-1H-imidazol-5-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in research .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table highlights key structural differences between 2-methyl-4,4-diphenyl-1H-imidazol-5-one and analogous imidazole derivatives:

Key Observations :

- Aromaticity vs. Saturation : The target compound retains full aromaticity, whereas dihydroimidazolones (e.g., ) exhibit reduced conjugation due to saturation at positions 4 and 5. This impacts electronic properties and reactivity.

- Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in ) enhance electrophilicity, while electron-donating groups (e.g., OMe in ) increase nucleophilicity. The phenyl groups in the target compound contribute to steric bulk and π-π stacking interactions.

Physicochemical Properties

Insights :

- The target compound’s methyl and phenyl groups would likely result in upfield-shifted aromatic protons (δ ~7.0–7.5 ppm) and distinct methyl signals (δ ~2.5 ppm) in 1H-NMR.

- Dihydroimidazolones exhibit IR carbonyl stretches near 1660 cm⁻¹, comparable to the ketone in imidazol-5-one derivatives .

Q & A

Q. What are the common synthetic routes for 2-methyl-4,4-diphenyl-1H-imidazol-5-one?

The compound can be synthesized via base-promoted cyclization of amidines with ketones under transition-metal-free conditions. For example, Xie et al. (2014) demonstrated yields of 61–86% for structurally analogous imidazol-5-ones by reacting substituted amidines with ketones in the presence of a strong base (e.g., KOH) in DMSO at 80–100°C . Adjusting substituents on the amidine or ketone precursors (e.g., alkyl vs. aryl groups) significantly impacts reaction efficiency.

Q. Which spectroscopic techniques are critical for characterizing 2-methyl-4,4-diphenyl-1H-imidazol-5-one?

Key methods include:

- NMR spectroscopy : To confirm substituent positions and detect tautomeric forms (e.g., 1H vs. 3H-imidazolone).

- X-ray crystallography : For unambiguous determination of molecular geometry and intermolecular interactions. SHELXL is widely used for refining crystal structures, particularly for resolving hydrogen bonding and torsional angles .

- IR spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H vibrations .

Q. What are the typical applications of imidazol-5-one derivatives in medicinal chemistry?

Imidazol-5-ones are explored as bioactive scaffolds due to their structural similarity to natural heterocycles. For instance, derivatives have been evaluated as angiotensin II receptor antagonists and anti-inflammatory agents, leveraging their ability to mimic peptide backbones or engage in hydrogen bonding with target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 2-methyl-4,4-diphenyl-1H-imidazol-5-one?

Systematic optimization involves:

- Solvent selection : Polar aprotic solvents like DMSO enhance reaction rates by stabilizing intermediates .

- Temperature control : Elevated temperatures (80–100°C) favor cyclization but may increase side reactions.

- Substituent effects : Bulky aryl groups (e.g., diphenyl) improve steric stabilization of the product, as shown in yields up to 86% for diaryl-substituted imidazolones .

- Catalyst screening : Although the base (e.g., KOH) is sufficient, additives like phase-transfer catalysts could mitigate solubility issues.

Q. How do researchers resolve contradictions in spectroscopic data for imidazolone derivatives?

Discrepancies in NMR signals (e.g., tautomerism or rotamers) can be addressed by:

- Variable-temperature NMR : To observe dynamic equilibria between tautomeric forms.

- Crystallographic validation : SHELXL refinement of X-ray data provides definitive bond lengths and angles, resolving ambiguities in substituent positioning .

- Computational modeling : DFT calculations predict spectroscopic profiles, aiding in signal assignment .

Q. What challenges arise in stereochemical control during imidazolone synthesis?

Racemization at chiral centers (e.g., spiro-fused derivatives) is a key issue. Strategies include:

- Low-temperature reactions : To minimize thermal epimerization.

- Chiral auxiliaries : Temporarily fix stereochemistry during cyclization.

- Asymmetric catalysis : Enantioselective base systems, though underdeveloped for imidazolones, could be adapted from related heterocycle syntheses .

Q. How can computational methods predict the reactivity of 2-methyl-4,4-diphenyl-1H-imidazol-5-one?

- Molecular docking : To simulate binding interactions with biological targets (e.g., enzymes or receptors). For example, imidazolone derivatives have been docked into active sites of angiotensin-converting enzymes to rationalize potency trends .

- DFT studies : To calculate frontier molecular orbitals (HOMO/LUMO) and predict sites of electrophilic/nucleophilic attack during synthesis .

Q. What are the best practices for refining crystal structures of imidazolone derivatives?

Using SHELXL:

- High-resolution data : Collect at low temperature (e.g., 90 K) to reduce thermal motion artifacts .

- Twinning analysis : Employ SHELXD for deconvoluting twinned datasets, common in imidazolones due to pseudo-symmetry .

- Hydrogen placement : Use SHELXPRO to model hydrogen bonds accurately, critical for understanding supramolecular packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.